molecular formula C11H10N2O2 B027550 5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione CAS No. 92260-81-6

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione

Cat. No. B027550
CAS RN: 92260-81-6
M. Wt: 202.21 g/mol
InChI Key: QDMYVAGJPVQRSQ-UHFFFAOYSA-N
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Patent
US04585770

Procedure details

A mixture of 29.2 g of the product of Step C, 292 g of o-phosphoric acid and 14.1 g of phenol were heated at 150° C. under an inert atmosphere for 2 hours, was cooled to about 35° C. and was poured into 1200 ml of iced water with stirring. 2 liters of methylene chloride were added to the mixture which was then made alkaline with sodium hydroxide. The mixture was filtered and the solids were washed with methylene chloride. The combined organic phases were washed, dried and evaporated to dryness under reduced pressure. The residue was crystallized and was chromatographed over silica gel. Elution with a 90-2-2 ethyl acetate-methanol-triethylamine mixture yielded 9.7 g of 5,6-dihydro-imidazo[4,5,l-j-k][1]benzazepin-2,7-[1H,4H]-dione melting at 235° C.
Name
product
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[C:17]2=[CH:18][CH:19]=[CH:20][C:15]3=[C:16]2[N:10]([CH2:11][CH2:12][CH2:13][C:14]3=[O:21])[C:9]1=[O:22])C1C=CC=CC=1.OP(O)(O)=O.C1(O)C=CC=CC=1.[OH-].[Na+]>C(Cl)Cl.O>[NH:8]1[C:17]2=[CH:18][CH:19]=[CH:20][C:15]3=[C:16]2[N:10]([CH2:11][CH2:12][CH2:13][C:14]3=[O:21])[C:9]1=[O:22] |f:3.4|

Inputs

Step One
Name
product
Quantity
29.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(N2CCCC(C3=C2C1=CC=C3)=O)=O
Name
Quantity
292 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
14.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to about 35° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 90-2-2 ethyl acetate-methanol-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
N1C(N2CCCC(C3=C2C1=CC=C3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.